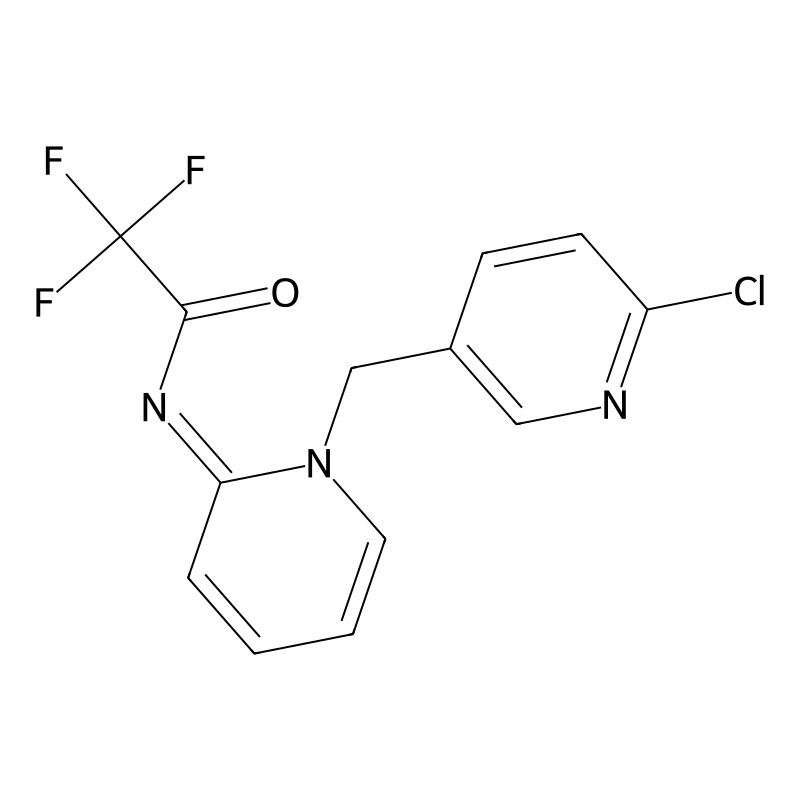

Flupyrimin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Flupyrimin is a novel nicotinic insecticide characterized by its unique chemical structure and biological properties. It is designed to target the nicotinic acetylcholine receptors in insects, offering an alternative to existing insecticides with a reduced risk of cross-resistance. Flupyrimin is particularly noted for its low toxicity to pollinators, making it a safer option for agricultural applications .

Flupyrimin exhibits significant insecticidal activity against various pests, including aphids and other agricultural pests. Its mechanism of action involves binding to nicotinic acetylcholine receptors, leading to paralysis and death in susceptible insect species. Importantly, flupyrimin has demonstrated low toxicity to beneficial insects such as honeybees, making it a promising candidate for integrated pest management strategies .

The synthesis of flupyrimin typically involves several key steps:

- Preparation of intermediates: Starting from 2-aminopyridine and sulfonyl chlorides, various intermediates are synthesized.

- Coupling reactions: These intermediates are then coupled using potassium carbonate as a base.

- Purification: The final compounds are purified through column chromatography or recrystallization techniques .

Example Reaction Schemetext1. 2-Aminopyridine + Sulfonyl Chloride → Intermediate A2. Intermediate A + Base (K2CO3) → Flupyrimin

text1. 2-Aminopyridine + Sulfonyl Chloride → Intermediate A2. Intermediate A + Base (K2CO3) → Flupyrimin

Flupyrimin is primarily used as an insecticide in agriculture, targeting a range of pests while minimizing harm to non-target species. Its application is particularly relevant in crops where pollinator safety is a concern. Additionally, ongoing research explores its potential in other areas such as veterinary medicine and public health due to its unique binding properties and low toxicity profile .

Studies have shown that flupyrimin interacts with serum albumins, forming complexes that can alter protein conformation. This interaction is crucial for understanding the pharmacokinetics and bioavailability of flupyrimin in biological systems. Techniques such as fluorescence spectroscopy and molecular docking have been employed to elucidate these interactions .

Flupyrimin shares structural and functional similarities with several other compounds in the neonicotinoid class and related insecticides. Here are some notable comparisons:

| Compound Name | Mechanism of Action | Toxicity Profile | Unique Features |

|---|---|---|---|

| Imidacloprid | Nicotinic acetylcholine receptor agonist | Moderate toxicity to bees | High efficacy against a broad range of pests |

| Nitenpyram | Nicotinic acetylcholine receptor agonist | Low toxicity to bees | Rapid action; short residual activity |

| Thiamethoxam | Nicotinic acetylcholine receptor agonist | Moderate toxicity to bees | Systemic action; longer residual activity |

| Clothianidin | Nicotinic acetylcholine receptor agonist | High toxicity to bees | Persistent in the environment |

Flupyrimin's uniqueness lies in its low toxicity to pollinators while maintaining effective insecticidal properties against target pests, distinguishing it from many conventional neonicotinoids that pose risks to beneficial insects .